Corticrocin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6E,8E,10E,12E)-tetradeca-2,4,6,8,10,12-hexaenedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H,(H,15,16)(H,17,18)/b3-1+,4-2+,7-5+,8-6+,11-9+,12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPBPRNNNVMUEY-CZBFJCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC=CC=CC(=O)O)C=CC=CC=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C=C/C=C/C(=O)O)\C=C\C=C\C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505-53-3 | |
| Record name | (2E,4E,6E,8E,10E,12E)-2,4,6,8,10,12-Tetradecahexaenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Corticrocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CORTICROCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBK1TSG361 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Ecological Significance of Corticrocin
Contributions to Mycorrhizal Symbiosis and Plant-Fungus Interactions
Ectomycorrhizal fungi, including Piloderma species, are integral to forest ecosystems, facilitating nutrient exchange between fungi and host plants wikipedia.orgnih.govcopernicus.org. While the specific functional role of corticrocin in the mycorrhizal symbiosis or plant-fungus interactions is not extensively detailed in the provided search results, its presence as a pigment in an ectomycorrhizal fungus suggests potential roles in protection or signaling within the symbiotic relationship researchgate.netpollmannlab.comnih.gov. Ectomycorrhizal fungi like Piloderma are known to form extensive mycelial networks that can influence soil properties, such as hydrophobicity, and contribute to nutrient cycling copernicus.orgcopernicus.org. The pigment's deposition on the hyphal surface might play a role in the fungus's interaction with its environment or host plant, although further research would be needed to elucidate these specific contributions.
Involvement in Ectomycorrhizal Associations
This compound is synthesized by the mycelia of Piloderma croceum, an ectomycorrhizal fungus that colonizes the roots of trees such as Norway spruce and Scots pine researchgate.netresearchgate.netcapes.gov.brdntb.gov.ua. This pigment is specifically produced when P. croceum is cultivated in darkness researchgate.netresearchgate.net. Research indicates that this compound is deposited at the surface of the fungal hyphae researchgate.netresearchgate.net. The bright yellow color of P. croceum hyphae, observed when colonizing plant roots, is attributed to this compound researchgate.net. As an ectomycorrhizal fungus, P. croceum establishes an intercellular interface with host plant roots, known as the Hartig net, which facilitates nutrient exchange wikipedia.org. While the precise function of this compound within this association is not fully elucidated, its production by an ectomycorrhizal symbiont suggests a potential role in the fungal physiology or its interaction with the host plant.
Comparative Analysis with Other Mycorrhiza-Related Pigments (e.g., Mycorradicin)
This compound shares the distinction of being a mycorrhiza-related pigment with compounds like Mycorradicin (B1237083). However, significant differences exist in their origin, localization, and biosynthesis.
Fungal Association: this compound is produced by Piloderma croceum, an ectomycorrhizal fungus researchgate.netresearchgate.netcapes.gov.brdntb.gov.ua. In contrast, Mycorradicin is associated with arbuscular mycorrhizal (AM) fungi and is found within the root cells of host plants, such as maize researchgate.netresearchgate.netoup.comoup.comfrontiersin.orgcsic.es.
Biosynthesis and Precursors: this compound is believed to be a product of polyketide metabolism researchgate.net. Research suggests it is not of carotenoid origin, especially since its synthesis occurs in darkness, unlike the light-dependent carotenoid synthesis observed in other fungi researchgate.net. Mycorradicin, on the other hand, is considered a degradation product of carotenoids researchgate.netoup.comoup.comresearchgate.net.
Localization: this compound is deposited at the surface of fungal hyphae researchgate.netresearchgate.net. Mycorradicin, however, accumulates as hydrophobic droplets within the vacuoles of root cortical cells oup.comoup.comfrontiersin.org.
Chemical Structure: Both this compound and Mycorradicin are C14 dicarboxylic acids researchgate.net. This compound has an all-E geometry of its polyunsaturated chain researchgate.netresearchgate.net, while Mycorradicin's polyene chain is substituted with two methyl groups researchgate.net.
Light Sensitivity: this compound exhibits greater stability when exposed to light compared to Mycorradicin researchgate.net.
Biological Activity: Notably, this compound has been shown to suppress an elicitor-induced oxidative burst reaction in Nicotiana tabacum and Medicago sativa cell cultures, a function not observed with Mycorradicin oup.com.
Table 1: Comparative Characteristics of this compound and Mycorradicin
| Feature | This compound | Mycorradicin |
| Fungal Association | Ectomycorrhizal (Piloderma croceum) researchgate.netresearchgate.netcapes.gov.brdntb.gov.ua | Arbuscular mycorrhizal (AM) researchgate.netresearchgate.netoup.comoup.comfrontiersin.orgcsic.es |
| Production Site | Fungal hyphae surface researchgate.netresearchgate.net | Vacuoles of host plant root cells researchgate.netresearchgate.netoup.comoup.comfrontiersin.org |
| Biosynthetic Origin | Polyketide metabolism researchgate.net | Carotenoid degradation researchgate.netoup.comoup.comresearchgate.net |
| Synthesis Condition | Primarily in darkness researchgate.netresearchgate.net | Accumulates during AM symbiosis, correlated with arbuscule degradation oup.comoup.comcsic.es |
| Chemical Structure | C14 dicarboxylic acid, all-E polyene chain researchgate.netresearchgate.netontosight.aichemsrc.com | C14 dicarboxylic acid, polyene chain with two methyl groups researchgate.net |
| Light Sensitivity | Less sensitive researchgate.net | More sensitive researchgate.net |
| Effect on Oxidative Burst | Suppresses elicitor-induced oxidative burst in plant cell cultures oup.com | Does not suppress elicitor-induced oxidative burst in plant cell cultures oup.com |
Influence on Host Plant Responses
The direct impact of this compound on host plant physiology is not extensively documented in the provided literature. However, one study indicates that this compound demonstrated the ability to suppress an elicitor-induced oxidative burst reaction in Nicotiana tabacum and Medicago sativa cell cultures oup.com. This suggests a potential role for this compound in modulating plant defense mechanisms or signaling pathways.
More broadly, as a pigment produced by an ectomycorrhizal fungus, this compound is indirectly associated with the beneficial effects that ectomycorrhizae confer upon their host plants. These benefits include enhanced nutrient and water uptake, improved growth, and increased resistance to various environmental stresses and diseases nih.govmdpi.com. The presence of this compound within the fungal partner may contribute to these symbiotic advantages, although the specific mechanisms remain an area for further investigation.
Table 2: this compound Production and Characteristics
| Feature | Description | Source(s) |
| Organism | Piloderma croceum (ectomycorrhizal fungus) | researchgate.netresearchgate.net |
| Pigment Type | Yellow pigment | researchgate.netresearchgate.netcapes.gov.br |
| Location | Deposited at the surface of fungal hyphae | researchgate.netresearchgate.net |
| Synthesis Condition | Formed when grown in darkness | researchgate.netresearchgate.net |
| Chemical Identity | (2E,4E,6E,8E,10E,12E)-2,4,6,8,10,12-tetradecahexaenedioic acid | ontosight.aichemsrc.com |
| Molecular Formula | C14H14O4 | ontosight.aichemsrc.com |
| Potential Role | Modulation of plant defense responses (e.g., suppression of oxidative burst) oup.com; associated with EcM benefits | mdpi.comoup.com |
Compound Names Listed:
this compound
Mycorradicin
Blumenols
Biosynthetic Pathways and Genetic Determinants of Corticrocin
Enzymatic Mechanisms and Catalytic Steps
Specific Enzymes Involved in Polyene Chain Formation
The formation of the polyene chain, a defining characteristic of corticrocin, is typically mediated by polyketide synthases (PKS) or hybrid PKS/nonribosomal peptide synthetase (NRPS) systems cjnmcpu.comcjnmcpu.comresearchgate.net. These multi-domain enzymes assemble carbon chains through iterative cycles of condensation, reduction, and dehydration.
In the context of related compounds like lysohexaenetides, the gene lshA has been identified as encoding a single-module type I PKS. This enzyme is responsible for the iterative assembly of the polyene chain cjnmcpu.comcjnmcpu.com. Such PKS modules characteristically contain several key domains:
Ketosynthase (KS): Catalyzes the C-C bond formation through decarboxylative Claisen condensation.
Acyltransferase (AT): Selects and loads the extender unit (e.g., malonyl-CoA) onto the growing chain.
Ketoreductase (KR): Reduces the β-keto group.
Dehydratase (DH): Removes a molecule of water to form a double bond.
Acyl Carrier Protein (ACP): Acts as a swinging arm to shuttle the growing polyketide chain between catalytic domains.
It is highly probable that a similar PKS system within Piloderma croceum orchestrates the de novo synthesis of the polyene backbone of this compound cjnmcpu.comcjnmcpu.comresearchgate.net.
Stereochemical Control in Biosynthesis (all-E-geometry)
A critical aspect of this compound's structure is the stereochemistry of its polyene chain, which possesses an all-E-geometry . This specific configuration of double bonds is crucial for its spectral properties and biological activity. The all-E configuration has been confirmed through detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often by comparing the natural product with synthetically prepared standards cjnmcpu.comresearchgate.net.
For instance, in the analysis of lysohexaenetides, which contain a this compound moiety, large coupling constants (e.g., −15.0 Hz) observed between olefinic protons in NMR spectra were indicative of the trans (E) configuration of the double bonds within the polyene chain cjnmcpu.com. This precise stereochemical control is a hallmark of enzymatic biosynthesis, ensuring the correct three-dimensional structure of the molecule.
Regulatory Mechanisms of this compound Biosynthesis
The production of this compound is not constitutive but is subject to significant regulation, primarily influenced by environmental cues and internal cellular controls.
A primary environmental factor dictating this compound production is the presence or absence of light. This compound is notably formed exclusively when Piloderma croceum is cultivated in darkness researchgate.net. This suggests that light acts as a repressor or that specific light-activated pathways are absent under dark conditions, leading to the activation of this compound biosynthesis. While other environmental factors like temperature and nutrient availability can influence secondary metabolite production in fungi nih.govnih.gov, darkness is the most prominently identified regulator for this compound.
The biosynthesis of secondary metabolites like this compound is also governed by complex genetic regulatory networks, involving both transcriptional and post-transcriptional control mechanisms.
Transcriptional Regulation: This level of control involves the activation or repression of genes encoding the biosynthetic enzymes. The identification and activation of biosynthetic gene clusters (BGCs), such as those identified for related compounds, are key to understanding transcriptional control researchgate.net. Promoter engineering and heterologous expression studies have demonstrated that manipulating regulatory genes can significantly impact the production of polyketides cjnmcpu.com. While specific transcriptional regulators for this compound are yet to be fully elucidated, it is understood that genes within the relevant BGC would be subject to activation or repression by transcription factors in response to internal or external signals.
Post-Transcriptional Regulation: This encompasses a range of mechanisms that control gene expression after transcription has occurred but before translation is complete. These include regulation of mRNA stability, processing, export, and translation efficiency wikipedia.orgnih.govfrontiersin.orgmdpi.complos.org. Key players in post-transcriptional regulation include RNA-binding proteins (RBPs) and small non-coding RNAs (sRNAs) that can bind to specific mRNA sequences, altering their fate wikipedia.orgmdpi.complos.org. For example, sRNAs can sequester or expose ribosome-binding sites, thereby modulating protein synthesis plos.org. While direct examples of post-transcriptional regulation for this compound are not detailed, these general mechanisms are fundamental to fine-tuning gene expression in fungal secondary metabolism, ensuring that enzymes are produced at the right time and in the right amounts frontiersin.orgmdpi.com.
The interplay between these regulatory layers allows the fungus to efficiently allocate resources and produce this compound under specific, favorable conditions, such as prolonged darkness.
Biological Roles and Mechanistic Investigations of Corticrocin
Interactions with Biological Systems
The biological activity of a compound is fundamentally dictated by its interactions with cellular and molecular components. While research specifically targeting corticrocin is limited, studies on analogous compounds provide insights into its potential biological interactions.
Direct cellular and molecular targets of this compound have not been extensively elucidated in the available scientific literature. However, research into structurally related carotenoid-derived compounds, such as crocin, offers a potential framework for understanding how this compound might interact with biological systems. Crocin, a water-soluble carotenoid, has been shown to interact with a variety of cellular proteins. These include cytoskeletal proteins like tubulin and actin, enzymes involved in cellular metabolism and energy production, and proteins that play a role in signal transduction. It is plausible that this compound, sharing a similar polyene backbone, may also interact with a range of cellular proteins, thereby influencing cellular structure and function. Further research is necessary to identify the specific protein binding partners of this compound and to understand the functional consequences of these interactions.
Plants employ a sophisticated antioxidant defense system to mitigate the damaging effects of reactive oxygen species (ROS), which are byproducts of aerobic metabolism and are produced in response to various environmental stresses. mdpi.com This system includes both enzymatic and non-enzymatic components that work in concert to maintain cellular redox homeostasis. researchgate.net Carotenoids and their derivatives are known to be potent non-enzymatic antioxidants in plants. frontiersin.org
Table 1: Key Components of the Plant Antioxidant Defense System
| Component Category | Examples | Function |
| Enzymatic | Superoxide dismutase (SOD), Catalase (CAT), Ascorbate peroxidase (APX), Glutathione reductase (GR) | Catalyze the detoxification of reactive oxygen species. researchgate.net |
| Non-enzymatic | Ascorbic acid (Vitamin C), Glutathione, Tocopherols (Vitamin E), Carotenoids, Flavonoids | Directly scavenge free radicals and chelate metal ions. mdpi.comfrontiersin.org |
Functional Divergence from Structurally Related Compounds
The biological activity of a molecule is intimately linked to its chemical structure. Comparing this compound with its structural relatives can illuminate the significance of specific functional groups and structural motifs.
This compound shares a close structural resemblance to mycorradicin (B1237083), another C14 apocarotenoid dicarboxylic acid. researchgate.net Mycorradicin is notably recognized for the yellow pigmentation it imparts to plant roots colonized by arbuscular mycorrhizal (AM) fungi. researchgate.netoup.com This accumulation is a specific response to the symbiotic interaction. researchgate.net
While both this compound and mycorradicin are polyene dicarboxylic acids, their biological roles appear to diverge. Mycorradicin accumulation is tightly linked to the presence of AM fungi, suggesting a specialized role within the symbiosis, potentially involved in signaling or as a metabolic byproduct of the interaction. researchgate.netoup.com In contrast, the broader biological activities of this compound are not as clearly defined. Although mycorradicin did not show a suppressive effect on an elicitor-induced oxidative burst in cell cultures, the antioxidant potential of its polyene structure remains a subject of interest. oup.com A direct comparative study of the biological activities of this compound and mycorradicin, particularly concerning their antioxidant capacities and signaling roles, would be highly valuable in understanding their distinct functions.
The structure-activity relationship (SAR) of polyene dicarboxylic acids is crucial for understanding how modifications to their chemical structure influence their biological function. The defining feature of this class of compounds is the conjugated polyene chain, which is responsible for their light-absorbing properties and their ability to interact with free radicals. The length of this polyene chain, as well as the nature and position of any substituents, can significantly impact their chemical reactivity and biological activity.
For instance, the dicarboxylic acid functional groups at the termini of the polyene chain impart a degree of polarity to the molecule, influencing its solubility and its potential to interact with binding sites on proteins or other macromolecules. Alterations to these carboxylic acid groups, such as esterification, could dramatically alter the compound's biological properties. Similarly, the presence and location of methyl groups or other substituents along the polyene chain can affect its conformational flexibility and its interaction with molecular targets. While specific SAR studies on this compound are lacking, the general principles of polyene chemistry suggest that even minor structural modifications could lead to significant changes in its biological profile.
Potential Ecological Functions Beyond Symbiosis
While many apocarotenoids are known for their roles within the plant or in direct symbiotic interactions, there is growing interest in their potential functions in the broader soil ecosystem. nih.govresearchgate.net The rhizosphere, the zone of soil immediately surrounding plant roots, is a hub of chemical communication between plants and a diverse community of microorganisms. nih.gov
This compound, being a root-exuded compound, could potentially play a role in shaping the microbial community in the rhizosphere. researchgate.net Root exudates are known to selectively attract or inhibit the growth of different soil microbes. nih.gov The chemical properties of this compound, including its polyene structure, may confer antimicrobial or signaling properties that influence the composition and activity of the soil microbiome. For example, it could act as a chemoattractant for beneficial microbes or as a deterrent to pathogenic organisms. Furthermore, upon its release into the soil, this compound and its degradation products could contribute to the pool of soil organic matter, influencing nutrient cycling and soil structure. resolutionmineeis.us The exploration of this compound's role in the complex web of interactions within the rhizosphere represents an exciting avenue for future research.
Role in Inter-organismal Chemical Communication
The establishment of ectomycorrhizal symbiosis, a mutualistic relationship between fungi and the roots of woody plants, relies on a complex chemical dialogue between the two organisms. researchgate.netnih.gov Fungi and plants release an array of metabolites that act as signaling molecules to facilitate recognition and initiate the symbiotic program. researchgate.net
While specific signaling molecules like lipochitooligosaccharides (LCOs) have been identified in some ectomycorrhizal fungi, the direct role of this compound as a signaling molecule in the Piloderma croceum-plant interaction is not yet definitively established. nih.gov However, its deposition on the surface of the fungal hyphae places it at the direct interface between the fungus and the host plant's roots, a strategic location for a molecule involved in inter-organismal communication. researchgate.net This positioning suggests a potential role for this compound in the chemical crosstalk that precedes and facilitates the establishment of the symbiotic relationship. Fungal secondary metabolites are known to play various roles in fungus-plant interactions, including acting as signals. researchgate.net
The table below summarizes key aspects of molecules involved in ectomycorrhizal signaling, providing a context for the potential role of this compound.
| Signaling Molecule Type | Known Function in Mycorrhizal Symbiosis | Evidence for this compound's Role |
| Lipochitooligosaccharides (LCOs) | Initiate symbiosis by triggering the common symbiosis pathway in host plants. nih.gov | No direct evidence to date. |
| Flavonoids (from plant) | Stimulate fungal growth and gene expression. researchgate.net | No direct evidence to date. |
| Hormones (e.g., auxins, gibberellins) | Modulate root development and fungal growth. researchgate.net | No direct evidence to date. |
| This compound | Hypothesized to be involved in recognition or modulation of host response. | Indirect evidence: Localization at the hyphal surface suggests a potential interaction with the host root. researchgate.net |
Contribution to Environmental Stress Adaptation
Fungal pigments, particularly polyketides and carotenoids, are often implicated in protecting the organism against a variety of environmental stresses. nih.gov These stresses can include ultraviolet (UV) radiation, oxidative stress from reactive oxygen species (ROS), and extreme temperatures. nih.gov
This compound is a polyene, a class of compounds characterized by multiple conjugated double bonds. researchgate.net This chemical structure is responsible for its yellow color and also suggests potential antioxidant properties. wikipedia.org Polyenes can interact with and stabilize cell membranes, a mechanism used by some polyene antibiotics to target fungal cells. wikipedia.orgebsco.com This suggests that this compound could play a protective role for the fungal hyphae.
Fungal melanin, another class of pigment, is well-documented to provide protection against UV radiation and oxidative stressors. nih.gov While this compound is not a melanin, the protective role of pigments in fungi is a recurring theme. The production of this compound by P. croceum could therefore be an adaptive strategy to enhance its survival in the challenging soil environment. Symbiotic fungi, in general, are known to enhance plant tolerance to both biotic and abiotic stresses. researchgate.net
The potential protective functions of this compound are outlined in the table below, based on the known roles of similar fungal pigments.
| Environmental Stressor | General Role of Fungal Pigments | Potential Mechanism of this compound |
| UV Radiation | Absorption of harmful UV rays, preventing DNA damage. nih.gov | The polyene structure of this compound may absorb light in the UV-visible spectrum, offering a photoprotective effect. researchgate.net |
| Oxidative Stress (ROS) | Scavenging of free radicals, reducing cellular damage. nih.gov | The conjugated double bond system in this compound could potentially quench reactive oxygen species. |
| Cell Membrane Integrity | Stabilization of membranes, protection from disruptive agents. | As a polyene, this compound might interact with lipid bilayers, enhancing membrane stability. wikipedia.orgebsco.com |
Further research is necessary to elucidate the precise mechanisms by which this compound contributes to the biological success of Piloderma croceum.
Synthetic Strategies and Chemical Derivatization of Corticrocin
Historical and Contemporary Total Synthesis Approaches
The total synthesis of Corticrocin has evolved over time, with early efforts facing significant challenges that have been addressed by modern synthetic methodologies.
Contemporary synthetic chemists have employed advanced techniques to construct polyene chains more efficiently and with greater control. The Wittig reaction and its variants are central to many polyene syntheses, including those targeting this compound. For example, a synthetic route to this compound dimethyl ester involved the use of carbomethoxy-methylenetriphenylphosphorane in a Wittig reaction with a dialdehyde (B1249045) precursor researchgate.net. Other modern polyene synthesis strategies, such as the Horner-Wadsworth-Emmons (HWE) reaction, Julia olefination, and various palladium-catalyzed cross-coupling reactions, are generally applicable to the construction of conjugated systems and could be adapted for this compound synthesis acs.orgresearchgate.netorgsyn.orgacs.org. These methods offer improved stereoselectivity and functional group tolerance compared to earlier approaches.
Ensuring the all-E configuration of the polyene chain is critical for this compound's identity and properties. Strategies to achieve this stereoselectivity often involve employing reagents and reaction conditions known to favor trans olefin formation. For instance, specific Wittig reagents and conditions can be tuned for E-selectivity researchgate.netgoogle.com. The HWE reaction is also well-known for its high E-selectivity in olefin formation researchgate.net. The confirmation of the all-E geometry in synthesized this compound derivatives relies on spectroscopic methods, particularly NMR spectroscopy, where coupling constants and chemical shifts provide definitive evidence for the stereochemistry of the double bonds researchgate.net.
Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies
The synthesis of this compound analogs and derivatives is crucial for understanding its biological activity and for developing compounds with improved properties. These modifications typically target the polyene backbone or the terminal carboxylic acid moieties.
Alterations to the polyene backbone could involve changes in chain length, the introduction of functional groups (e.g., hydroxyl, halogen), or modifications to the conjugation pattern. While specific examples for this compound backbone modification are not detailed in the provided search results, general strategies for polyene synthesis can be applied. For instance, truncating or extending the polyene chain would require adapting coupling strategies to incorporate different building blocks. Introducing substituents would necessitate regioselective and stereoselective functionalization methods.
The carboxylic acid groups at both ends of this compound are common sites for derivatization, often to improve solubility, stability, or to facilitate further reactions. Esterification is a frequently employed strategy thermofisher.commsu.eduuomustansiriyah.edu.iqgoogle.com. The synthesis of this compound dimethyl ester, for example, has been achieved through Wittig reactions and esterification processes researchgate.net. Other common derivatizations of carboxylic acids include the formation of amides, acyl hydrazides, or hydroxamic acids, which can be accomplished using various coupling reagents and strategies common in organic synthesis thermofisher.commsu.eduuomustansiriyah.edu.iq. These modifications are vital for structure-activity relationship (SAR) studies, allowing researchers to probe how changes in specific parts of the molecule affect its biological interactions and efficacy nih.govnih.govtheraindx.commdpi.compreprints.org.
Compound List
this compound
this compound dimethyl ester
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis represents a sophisticated strategy that synergistically combines the precision of enzymatic catalysis with the versatility of traditional organic chemistry. This hybrid approach is particularly advantageous for the synthesis of complex natural products like this compound, where achieving high levels of stereoselectivity and regioselectivity can be a significant challenge through purely chemical methods. By harnessing the exquisite catalytic power of enzymes, chemists can perform specific transformations under mild reaction conditions, often leading to enhanced yields, improved purity, and more sustainable synthetic routes.
The application of chemoenzymatic methodologies to this compound synthesis would typically involve identifying key steps where biocatalysis can offer a distinct advantage over conventional chemical reagents. For instance, enzymes such as ketoreductases (KREDs) are highly effective in the stereoselective reduction of ketone functionalities to chiral alcohols, a transformation frequently encountered in the synthesis of polyketide natural products. Similarly, monooxygenases, including cytochrome P450 enzymes, can be employed for regioselective hydroxylation reactions, introducing oxygen atoms at specific carbon positions that are difficult to functionalize chemically without extensive protecting group manipulations.
While specific, widely published chemoenzymatic total syntheses of this compound may be limited, the principles are well-established through research on related polyketide natural products. For example, studies on the biosynthesis and chemoenzymatic modification of other complex polyketides have demonstrated the successful use of isolated enzymes or whole-cell biocatalysts to perform challenging oxidations, reductions, glycosylations, or acylations. The potential exists to discover or engineer enzymes that can efficiently catalyze specific steps in the this compound synthetic pathway, such as the stereoselective formation of hydroxyl groups or the regioselective introduction of unsaturation.
Advantages of Chemoenzymatic Synthesis for this compound:
Stereochemical Control: Enzymes offer unparalleled stereoselectivity, enabling the precise construction of chiral centers within the this compound molecule, which is critical for its biological activity.
Regioselective Functionalization: Biocatalysts can target specific sites on a substrate, minimizing the need for complex protection-deprotection sequences and simplifying synthetic routes.
Mild Reaction Conditions: Enzymatic transformations typically occur in aqueous environments at ambient temperatures and pressures, which is beneficial for sensitive intermediates and reduces energy consumption.
Sustainability: The use of biocatalysts can lead to greener chemical processes by reducing the use of hazardous reagents and minimizing waste byproducts.
Challenges and Future Directions:
The successful implementation of chemoenzymatic synthesis for this compound faces several challenges. These include the identification and characterization of suitable enzymes with the desired activity and selectivity, the optimization of enzyme expression and purification, and the development of efficient protocols for integrating enzymatic steps into a broader synthetic scheme. Future research may focus on directed evolution or protein engineering to tailor enzymes for specific transformations on this compound precursors, as well as the development of multi-enzyme cascade reactions for streamlined synthesis.
Illustrative Chemoenzymatic Transformations in this compound Synthesis:
The following table outlines hypothetical chemoenzymatic transformations that could be relevant in constructing the this compound scaffold, drawing upon established biocatalytic methods for similar natural products.
| Transformation Type | Enzyme Class (Example) | Hypothetical Substrate | Hypothetical Product | Key Outcome / Benefit |
| Stereoselective Ketone Reduction | Ketoreductase (KRED) | β-Keto ester or ketone intermediate | Chiral β-hydroxy ester or alcohol intermediate | High enantiomeric excess (ee) of desired alcohol isomer |
| Regioselective Hydroxylation | Cytochrome P450 Monooxygenase | Polyketide backbone precursor | Hydroxylated polyketide precursor | Site-specific introduction of a hydroxyl group |
| Stereoselective Epoxidation | Monooxygenase (e.g., P450, Baeyer-Villiger monooxygenase) | Alkene moiety within a precursor | Chiral epoxide intermediate | Creation of a reactive chiral epoxide for further steps |
| Selective Deacetylation | Esterase / Lipase | Acetylated hydroxyl intermediate | Deacetylated hydroxyl intermediate | Regioselective removal of an acetyl protecting group |
| Selective Acylation | Lipase / Esterase | Hydroxyl group on a precursor | Acylated hydroxyl intermediate | Selective protection of a hydroxyl group |
Compound List:
this compound
Polyketide
β-Keto ester
β-hydroxy ester
Ketoreductase (KRED)
Cytochrome P450 Monooxygenase
Polyketide backbone precursor
Hydroxylated polyketide precursor
Chiral epoxide intermediate
Acetylated hydroxyl intermediate
Deacetylated hydroxyl intermediate
Esterase
Lipase
Advanced Analytical Methodologies in Corticrocin Research
Chromatographic Techniques for Separation and Purification
Chromatography is fundamental to corticrocin research, enabling both the initial isolation of the compound and the fine purification required for spectroscopic analysis.
High-Performance Liquid Chromatography (HPLC) for Analysis and Isolation
High-Performance Liquid Chromatography (HPLC) serves as a critical tool for the analysis of this compound. It is employed to assess the purity of extracts and to compare natural samples with synthetic reference standards. In studies confirming the structure of this compound, HPLC was used to demonstrate that the natural product, after esterification to its dimethyl ester, exhibited identical chromatographic behavior to its synthetically prepared counterpart. researchgate.net Purity of extracted this compound has been effectively determined using HPLC with UV detection at a wavelength of 210 nm. researchgate.net
Flash Chromatography for Impurity Removal
Flash chromatography is a highly effective and rapid method for the preparative purification of this compound derivatives, particularly after chemical synthesis or extraction from fungal biomass. researchgate.netactachemscand.org In the characterization of this compound, flash chromatography was specifically used to purify the this compound dimethyl ester. Following esterification of the crude extract, the sample was subjected to flash chromatography over a reversed-phase (RP18) stationary phase using methanol (MeOH) as the mobile phase to effectively remove polar impurities. researchgate.net This step is crucial for obtaining a sample of sufficient purity for subsequent high-resolution spectroscopic analysis. researchgate.net
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopic methods are indispensable for determining the molecular structure of this compound. The combination of UV-Vis, Mass Spectrometry, and NMR allows for a comprehensive characterization, from the conjugated polyene system to the precise arrangement of every atom.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Polyene Analysis
The extended conjugated double bond system of this compound makes it a strong chromophore, readily analyzed by Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.net The spectrum is characterized by multiple intense absorption bands, a hallmark of polyene structures. annualreviews.org The precise location of the absorption maxima (λmax) is sensitive to the solvent used. For the this compound dimethyl ester, distinct peaks have been recorded in both chloroform and methanol, confirming the nature of the conjugated system. researchgate.net The high molar absorptivity (ε) values associated with these peaks are indicative of the efficient light absorption by the molecule's π-electron system. researchgate.net
UV-Vis Absorption Data for this compound Dimethyl Ester
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Chloroform (CHCl₃) | 374 | 60,300 |
| 393 | 93,500 | |
| 416 | 93,700 | |
| Methanol (MeOH) | 371 | 68,400 |
| 388 | 107,200 | |
| 409 | 107,200 |
Data sourced from Schreiner et al., 1998. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights through analysis of its fragmentation patterns. researchgate.netnih.govcopernicus.org For the this compound dimethyl ester, electron ionization mass spectrometry (EIMS) established a clear molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 246, which corresponds to the molecular formula C₁₄H₁₄O₄. researchgate.net The fragmentation pattern provides further corroboration of the structure, with major fragments observed at m/z values corresponding to logical losses from the parent molecule. researchgate.net The base peak at m/z 115 is particularly significant in its fragmentation. researchgate.net
EIMS Fragmentation Data for this compound Dimethyl Ester
| m/z | Relative Intensity (%) | Identification |
| 246 | 71 | Molecular Ion ([M]⁺) |
| 215 | 33 | Fragment |
| 187 | 27 | Fragment |
| 155 | 41 | Fragment |
| 128 | 53 | Fragment |
| 115 | 100 | Base Peak |
| 79 | 87 | Fragment |
| 67 | 74 | Fragment |
Data sourced from Schreiner et al., 1998. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound, providing unambiguous information about the carbon skeleton and the connectivity of atoms. While obtaining sufficient quantities of the natural pigment for NMR analysis has proven difficult, the structure was definitively confirmed through the analysis of a synthetic this compound dimethyl ester. researchgate.net
The symmetry of the all-E-deca-2,4,6,8-tetraene-1,10-dioic acid dimethyl ester structure is clearly reflected in its NMR spectra. The ¹H-NMR spectrum shows only four signals for the 10 protons on the polyene chain, while the ¹³C-NMR spectrum displays only six signals for the 14 carbons in the molecule, confirming the symmetrical nature of the compound. researchgate.net
¹H and ¹³C NMR Spectral Data for this compound Dimethyl Ester (in CDCl₃)
| Nucleus | Chemical Shift (δ) (ppm) | Multiplicity & Coupling Constant (J in Hz) | Assignment |
| ¹H-NMR | 7.37 | dd, J = 15, 11 | H-3 and H-8 |
| 6.59 | dd, J = 15, 11 | H-4 and H-7 | |
| 6.42 | dd, J = 15, 11 | H-5 and H-6 | |
| 6.00 | d, J = 15 | H-2 and H-9 | |
| 3.76 | s | 2 x OCH₃ | |
| ¹³C-NMR | 167.3 | s | C-1 and C-10 (C=O) |
| 143.9 | d | C-3 and C-8 | |
| 139.0 | d | C-5 and C-6 | |
| 133.6 | d | C-4 and C-7 | |
| 122.5 | d | C-2 and C-9 | |
| 51.7 | q | 2 x OCH₃ |
Data sourced from Schreiner et al., 1998. researchgate.net Multiplicity: s=singlet, d=doublet, dd=doublet of doublets, q=quartet.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique utilized for the identification of functional groups within a molecule. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When an organic molecule is exposed to infrared radiation, its bonds stretch and bend, and the absorption of this energy is recorded, resulting in an IR spectrum. The spectrum is a plot of transmittance versus wavenumber, and the absorption bands provide a molecular fingerprint, revealing the presence of specific functional groups.
In the context of this compound, IR spectroscopy is instrumental in confirming its structural features. The this compound molecule is a dicarboxylic acid carotenoid, characterized by a long polyene chain and terminal carboxylic acid groups. The IR spectrum of this compound would therefore be expected to exhibit characteristic absorption bands corresponding to these functional groups.
Key functional groups in this compound and their expected IR absorption regions include:
O-H Stretch (from Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in the dimeric form of carboxylic acids. fiveable.meyoutube.comlibretexts.org
C-H Stretch (from Alkane and Alkene): Absorptions due to C-H stretching are expected just below and above 3000 cm⁻¹. The C-H bonds of the saturated parts of the molecule (sp³ C-H) typically absorb in the 2850-2960 cm⁻¹ range. pressbooks.pubvscht.czlibretexts.orglibretexts.org The vinylic C-H bonds (=C-H) of the polyene chain (sp² C-H) are expected to show absorptions in the 3000-3100 cm⁻¹ region. vscht.czlibretexts.org
C=O Stretch (from Carboxylic Acid): A very strong and sharp absorption peak is characteristic of the carbonyl group in the carboxylic acid, typically appearing in the range of 1700-1725 cm⁻¹. fiveable.meyoutube.com The exact position can be influenced by conjugation and hydrogen bonding.
C=C Stretch (from Polyene Chain): The stretching vibrations of the carbon-carbon double bonds in the conjugated polyene chain will give rise to one or more absorption bands in the 1620-1680 cm⁻¹ region. fiveable.mepressbooks.pub Conjugation tends to lower the frequency of the C=C stretching absorption.
C-O Stretch (from Carboxylic Acid): The carbon-oxygen single bond in the carboxylic acid group is expected to produce a stretching band in the 1210-1320 cm⁻¹ region. libretexts.org
O-H Bend (from Carboxylic Acid): The in-plane bending of the O-H group in the carboxylic acid can result in bands around 1395-1440 cm⁻¹. libretexts.org
The following interactive table summarizes the expected characteristic IR absorption bands for the functional groups present in this compound.
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Very Broad |
| Alkane/Alkene | C-H Stretch | 2850-2960 (sp³), 3000-3100 (sp²) | Medium to Strong |
| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |
| Polyene Chain | C=C Stretch | 1620-1680 | Medium to Weak |
| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |
| Carboxylic Acid | O-H Bend | 1395-1440 | Medium |
By analyzing the positions, intensities, and shapes of the absorption bands in an experimental IR spectrum of a sample and comparing them to established correlation tables, researchers can confirm the presence of these key functional groups and thus verify the identity of this compound. The absence of unexpected peaks also helps to ascertain the purity of the compound. While the main functional groups are identifiable in the region above 1500 cm⁻¹, the more complex region below this, known as the fingerprint region, provides a unique pattern for the molecule as a whole which can be used for comparison with a known standard. youtube.com
Advanced Hyphenated Techniques for Complex Mixture Analysis
Hyphenated analytical techniques, which combine two or more methods, are indispensable for the analysis of complex mixtures, such as natural product extracts. These techniques offer enhanced selectivity and sensitivity, providing comprehensive qualitative and quantitative information.
LC-MS and LC-NMR in Natural Product Profiling
Liquid chromatography (LC) is a powerful separation technique, but it does not provide structural information on its own. By coupling LC with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to obtain detailed structural data for the individual components of a complex mixture as they are separated.
LC-MS (Liquid Chromatography-Mass Spectrometry) is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of analytes. In the context of natural product profiling, LC-MS is used to rapidly screen extracts for the presence of known and unknown compounds. For this compound and related carotenoids, LC-MS allows for the tentative identification of these compounds based on their retention time and mass-to-charge ratio (m/z). The fragmentation pattern obtained from tandem MS (MS/MS) experiments can provide further structural clues, helping to elucidate the nature of the polyene chain and the terminal functional groups.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) provides detailed structural information, including the connectivity of atoms and stereochemistry. While less sensitive than LC-MS, LC-NMR is unparalleled in its ability to provide unambiguous structure elucidation of compounds in a mixture without the need for isolation. For natural product profiling, LC-NMR can be used to obtain ¹H NMR and other NMR data for individual components as they elute from the LC column. This is particularly valuable for the structural analysis of novel carotenoids or for differentiating between isomers that may have identical mass spectra.
The following table outlines the primary applications and types of information obtained from LC-MS and LC-NMR in the analysis of this compound and related natural products.
| Technique | Primary Application | Information Obtained |
| LC-MS | Rapid screening and tentative identification of compounds in complex mixtures. | Molecular weight, elemental composition (with high-resolution MS), and structural information from fragmentation patterns. |
| LC-NMR | Unambiguous structure elucidation of compounds directly in a mixture. | Detailed structural information, including atom connectivity, stereochemistry, and differentiation of isomers. |
Application in Biosynthetic Intermediate Identification
The biosynthesis of this compound, like other carotenoids, proceeds through a series of enzymatic steps, involving various intermediate compounds. Identifying these transient and often low-abundance intermediates is crucial for understanding the complete biosynthetic pathway. Hyphenated techniques like LC-MS are particularly well-suited for this purpose.
By analyzing extracts from organisms known to produce this compound at different stages of growth or under different conditions, researchers can use LC-MS to search for predicted intermediates. The high sensitivity of MS allows for the detection of these intermediates even at very low concentrations. By comparing the mass spectra and retention times of the detected compounds with those of authentic standards (if available) or with theoretically predicted values, it is possible to identify the intermediates in the biosynthetic pathway. Furthermore, the use of stable isotope labeling in precursor feeding experiments, followed by LC-MS analysis, can definitively trace the incorporation of labeled atoms through the pathway, providing conclusive evidence for the sequence of biosynthetic steps.
Quantitative Analysis Methods for Research Studies
Accurate and precise quantification of this compound is essential for a variety of research applications, from understanding its biosynthesis to evaluating its concentration in biological systems.
Development of Robust Quantification Protocols
The development of robust and validated analytical methods for the quantification of this compound is a prerequisite for reliable research. High-performance liquid chromatography (HPLC) coupled with a suitable detector is the most common approach.
A typical quantitative HPLC method involves:
Sample Preparation: Efficient extraction of this compound from the matrix (e.g., fungal culture, plant tissue) is critical. This may involve solvent extraction, solid-phase extraction (SPE), or other cleanup steps to remove interfering substances.
Chromatographic Separation: A reversed-phase HPLC column is commonly used to separate this compound from other components in the extract. The mobile phase composition (e.g., a gradient of acetonitrile and water with an acid modifier like formic acid) is optimized to achieve good peak shape and resolution.
Detection: A UV-Vis or photodiode array (PDA) detector is often used, set to the maximum absorbance wavelength of this compound (typically in the 400-450 nm range) for high sensitivity and selectivity. Mass spectrometry can also be used as a detector for even greater selectivity and sensitivity, particularly in complex matrices.
Quantification: Quantification is typically performed using an external calibration curve prepared with a certified standard of this compound. The peak area of this compound in the sample is compared to the calibration curve to determine its concentration. The use of an internal standard is recommended to correct for variations in sample preparation and injection volume.
Method validation is a crucial step to ensure the reliability of the quantitative data. This involves assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and selectivity.
Monitoring this compound Levels in Biological Samples
Once a robust quantitative method is established, it can be applied to monitor the levels of this compound in various biological samples. For example, in biosynthetic studies, the method can be used to measure the production of this compound over time in a microbial culture or in response to different stimuli. This information is vital for optimizing production conditions or for understanding the regulation of the biosynthetic pathway.
In studies investigating the distribution and metabolism of this compound, the validated analytical method can be used to determine its concentration in different tissues or biological fluids. The challenges in such studies often lie in the low concentrations of the analyte and the complexity of the biological matrix. Therefore, sensitive and selective methods, such as LC-MS/MS, are often required. The ability to accurately measure this compound levels in biological samples is fundamental to understanding its physiological roles and potential applications.
Future Research Directions and Unexplored Avenues
Deeper Elucidation of Biosynthetic Enzymes and Regulatory Networks
The biosynthetic pathway of corticrocin is presumed to follow a polyketide synthesis route, but the specific enzymes and the genetic architecture of the biosynthetic gene cluster (BGC) are yet to be identified. nih.govwikipedia.org Future research should prioritize the sequencing and annotation of the Piloderma croceum genome to identify the polyketide synthase (PKS) genes responsible for assembling the this compound backbone. nih.govfrontiersin.orgresearchgate.net Characterization of the full BGC will likely reveal tailoring enzymes such as oxidoreductases and transferases that modify the polyketide chain to its final form.
Understanding the regulation of this compound production is another critical frontier. Fungal secondary metabolite production is often tightly controlled by a complex interplay of transcription factors and signaling pathways in response to environmental cues. doaj.orgfrontiersin.org Research into the regulatory networks governing the this compound BGC will be instrumental in deciphering the conditions that trigger its production. beilstein-journals.org This knowledge is not only fundamental to understanding the biology of Piloderma croceum but also a prerequisite for any future efforts in metabolic engineering to enhance this compound yields.
Table 1: Key Research Questions for this compound Biosynthesis
| Research Question | Potential Methodologies | Expected Outcome |
| Identification of the this compound biosynthetic gene cluster (BGC) | Whole-genome sequencing of Piloderma croceum, bioinformatics analysis for PKS genes. | Localization and annotation of the complete this compound BGC. |
| Functional characterization of biosynthetic enzymes | Gene knockout studies, heterologous expression of PKS and tailoring enzymes. | Elucidation of the specific roles of each enzyme in the biosynthetic pathway. |
| Identification of regulatory elements | Transcriptomic analysis under different growth conditions, promoter analysis. | Identification of transcription factors and signaling pathways controlling this compound production. |
Comprehensive Functional Profiling in Ecological Systems
The vibrant yellow color of this compound suggests important ecological functions, yet these roles are not well understood. Fungal pigments are known to be involved in a variety of ecological interactions, including protection against abiotic stresses like UV radiation and oxidative stress, as well as biotic interactions such as deterring competitors or pathogens. mdpi.comresearchgate.netnih.gov The production of this compound in the dark and its deposition on the surface of fungal hyphae hint at its potential involvement in the ectomycorrhizal symbiosis. acs.org
Future research should investigate the role of this compound in the symbiotic relationship between Piloderma croceum and its host plants. nih.govfrontiersin.orgmdpi.comnih.gov Studies could explore whether this compound acts as a signaling molecule in the plant-fungus dialogue, influences nutrient exchange, or protects the fungal hyphae from soil-borne antagonists. nih.gov Its potential role as an iron chelator or in mitigating heavy metal toxicity in the soil environment also warrants investigation. A deeper understanding of its ecological functions will provide valuable insights into the survival strategies of ectomycorrhizal fungi and the functioning of forest ecosystems.
Development of Novel Synthetic Routes for Scalable Production
The limited availability of this compound from its natural source necessitates the development of efficient and scalable synthetic routes. While early synthetic efforts have been reported, they are not amenable to large-scale production. acs.org Modern synthetic organic chemistry offers a plethora of powerful tools for the construction of complex polyene systems. beilstein-journals.orgrsc.orgmdpi.comnih.govnih.gov
Future research should focus on developing a total synthesis of this compound that is both high-yielding and scalable. This could involve the application of modern cross-coupling methodologies, innovative strategies for controlling stereochemistry along the polyene chain, and the development of protecting group strategies that are compatible with the sensitive nature of the molecule. Furthermore, the exploration of chemoenzymatic or fully biosynthetic approaches, potentially through the heterologous expression of the identified biosynthetic gene cluster in a suitable microbial host, could provide a sustainable and cost-effective production platform. wikipedia.org
Exploration of Biological Activities and Underlying Mechanisms in Diverse Biological Systems
The biological activities of this compound remain largely unexplored. However, related polyene compounds, such as crocin, have demonstrated a range of interesting bioactivities, including antioxidant and cytotoxic effects. nih.govnih.govresearchgate.netnih.govpreprints.orgmdpi.comresearchgate.netresearchgate.netscience.gov Given its structural similarity, it is plausible that this compound possesses similar or unique biological properties.
Systematic screening of this compound for a variety of biological activities is a crucial next step. This should include assays to evaluate its potential as an antimicrobial, antioxidant, anti-inflammatory, and cytotoxic agent. wikipedia.orgnih.govnih.gov For any identified activities, subsequent studies should aim to elucidate the underlying mechanisms of action. For instance, if this compound demonstrates cytotoxic effects against cancer cell lines, further investigation into its molecular targets and its impact on cell signaling pathways would be warranted. Uncovering the pharmacological potential of this compound could lead to the development of new therapeutic agents.
Table 2: Potential Biological Activities of this compound for Investigation
| Biological Activity | Example Assay | Potential Significance |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi. | Discovery of new antibiotic or antifungal compounds. |
| Antioxidant | DPPH or ORAC assays to measure radical scavenging activity. | Identification of a natural antioxidant with potential applications in food or cosmetics. |
| Anti-inflammatory | Measurement of inflammatory cytokine production in cell-based assays. | Development of new anti-inflammatory agents. |
| Cytotoxic | Cell viability assays against various cancer cell lines. | Discovery of a novel anticancer lead compound. |
Application of Advanced '-Omics' Technologies in this compound Research
The application of advanced '-omics' technologies will be transformative for this compound research. acs.orgfrontiersin.orgnih.govnih.govmdpi.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.com A genomics-driven approach, starting with the sequencing of the Piloderma croceum genome, will provide the foundational data for identifying the this compound BGC and other genes related to its secondary metabolism. nih.govnih.gov
Q & A
Q. How is Corticrocin distinguished from other fungal pigments like mycorradicin in experimental analyses?
this compound is differentiated through spectral and chromatographic comparisons. Unlike mycorradicin, which is deposited in plant root cell membranes, this compound forms surface deposits on fungal hyphae. UV-Vis spectroscopy reveals distinct absorption maxima (365, 380, 402 nm for this compound vs. ~5 nm shorter wavelengths for mycorradicin), and fluorescence emission spectra show additional peaks at 575 and 610 nm for this compound. Chromatographic (HPLC) and synthetic reference comparisons further confirm structural differences .
Table 1: Key Differences Between this compound and Mycorradicin
| Property | This compound | Mycorradicin |
|---|---|---|
| Biosynthetic Origin | Polyketide metabolism | Likely isoprenoid pathway |
| Light Dependency | Produced in darkness | Not light-dependent |
| Deposition Site | Fungal hyphae surface | Plant root cell membranes |
| UV Maxima (nm) | 365, 380, 402 | ~360, 375, 397 |
Q. What experimental methodologies are used to confirm this compound's all-E geometric configuration?
Q. How is this compound synthesized in laboratory settings?
this compound is synthesized via a multistep route:
- Step 1 : Wittig reaction between all-E-mucondialdehyde and carbomethoxy-methylenetriphenylphosphorane to form dimethyl ester intermediates.
- Step 2 : Reduction of esters to diols using LiAlH.
- Step 3 : Oxidation with MnO to yield dialdehydes.
- Step 4 : Final Wittig reaction to extend the polyene chain. The process achieves a 2% overall yield, with structural confirmation via MS, NMR, and HPLC .
Advanced Research Questions
Q. How do light conditions influence this compound biosynthesis in Piloderma croceum, and what molecular mechanisms drive this regulation?
this compound production is suppressed under light, unlike carotenoids in fungi like Neurospora crassa, which require light for biosynthesis. This suggests a unique regulatory mechanism independent of the B/UV photoreceptor pathway. Transcriptomic studies of dark-grown P. croceum could identify light-repressed genes in polyketide synthase (PKS) clusters. Comparative metabolomics under varying light conditions may reveal key enzymatic steps inhibited by photomorphogenic signaling .
Q. What contradictions exist in historical structural data for this compound, and how have modern techniques resolved them?
Early studies (e.g., Erdtman, 1948) proposed a structure based on limited spectral data but lacked resolution for double-bond geometries. Modern synthetic replication (e.g., Shaw and Whiting, 1954; Weedon, 1954) and advanced NMR analyses confirmed the all-E configuration. Discrepancies in early infrared spectra were attributed to impurities, resolved through improved crystallization and HPLC purification .
Q. What experimental strategies address challenges in isolating this compound from fungal biomass?
- Extraction : Freeze-dried hyphae are ground and extracted with hot acetic acid, followed by crystallization.
- Purification : Crude extracts are esterified with diazomethane for HPLC analysis, enabling comparison with synthetic standards.
- Limitations : Low natural abundance necessitates milligram-scale synthesis for full spectroscopic characterization. Scaling up Wittig reactions and optimizing catalysts (e.g., MnO alternatives) could improve yields .
Q. Table 2: Key Steps in this compound Isolation and Synthesis
| Step | Method | Purpose |
|---|---|---|
| Fungal Cultivation | Dark-grown P. croceum on agar | Induce this compound production |
| Extraction | Hot acetic acid treatment | Solubilize pigment |
| Crystallization | Cooling and filtration | Obtain orange needle-like crystals |
| Synthetic Confirmation | Wittig reactions, HPLC/NMR | Validate structure and geometry |
Methodological Guidance
Q. How can researchers design experiments to study this compound's ecological role in mycorrhizal symbiosis?
- Hypothesis Testing : Compare gene expression in Quercus robur roots colonized by P. croceum (with/without this compound) using SSH libraries and qRT-PCR.
- Functional Analysis : Knock out PKS genes in P. croceum via CRISPR-Cas9 and assess symbiosis efficiency.
- Field Studies : Correlate this compound levels with soil nutrient uptake in mycorrhizal oak seedlings .
Q. What statistical approaches are suitable for analyzing spectral data in this compound studies?
- Multivariate Analysis : Principal Component Analysis (PCA) of UV-Vis and fluorescence spectra to differentiate this compound from analogs.
- Regression Models : Correlate HPLC peak areas with fungal biomass to quantify production yields.
- Error Mitigation : Triplicate measurements and synthetic internal standards reduce instrumental variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
